Prolonged Duration of Tranquilizing Action Versus Chlordiazepoxide and Chlorpromazine
Compounds of the claimed class, including the 9‑methyl analog, demonstrated an “unexpectedly prolonged period of activity after administration” compared to reference tranquilizers. When evaluated in a conditioned avoidance response (CAR) paradigm in rats, compounds of this invention effectively blocked CAR at doses corresponding to chlorpromazine, a first‑generation antipsychotic . Additionally, the selectivity ratio (ED₅₀ coordinated motor activity / ED₅₀ spontaneous motor activity) for the series was observed to be 2‑ to 5‑fold higher than the standards chlorpromazine, chlordiazepoxide, phenobarbital, and meprobamate, indicating a wider therapeutic window between motor side effects and desired CNS activity . This prolonged duration and improved selectivity cannot be assumed for the des‑methyl or 4‑substituted positional isomers, for which no equivalent data have been reported.
| Evidence Dimension | Selectivity ratio (ED₅₀ CMA / ED₅₀ SMA) and duration of tranquilizing action |
|---|---|
| Target Compound Data | Selectivity ratio 2‑ to 5‑fold higher than standards; “unexpectedly prolonged period of activity” |
| Comparator Or Baseline | Chlorpromazine, chlordiazepoxide, phenobarbital, meprobamate (selectivity ratio set as baseline = 1×) |
| Quantified Difference | 2‑ to 5‑fold greater selectivity ratio; qualitatively prolonged duration |
| Conditions | Mouse spontaneous motor activity (SMA) and coordinated motor activity (CMA) assays; rat conditioned avoidance response (CAR); intraperitoneal and oral administration |
Why This Matters
A wider selectivity ratio and prolonged duration are critical for scientific users requiring a tranquilizing agent with reduced motor side‑effect liability and sustained action, differentiating this compound from standard comparators that show narrower windows.
- [1] Schut RN, Ward FE. Derivatives of 2-(4-aryl-1-piperazyl)-bicyclo[3.3.1]nonan-9-ones. US Patent 3,689,490 A, issued September 5, 1972. View Source
